Diethyl(1-phenylethyl)borane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl(1-phenylethyl)borane is an organoboron compound that has garnered interest due to its unique chemical properties and applications in organic synthesis. Organoboron compounds, in general, are known for their versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds. This compound is no exception and has been utilized in several synthetic methodologies.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl(1-phenylethyl)borane can be synthesized through the hydroboration of styrene with diethylborane. The reaction typically involves the addition of diethylborane to the double bond of styrene, resulting in the formation of the desired organoboron compound. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the borane reagent .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes the use of larger reactors and more efficient purification techniques to ensure the compound’s purity and yield.
Chemical Reactions Analysis
Types of Reactions: Diethyl(1-phenylethyl)borane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding boronic acid or boronate ester.
Reduction: It can act as a reducing agent in various organic transformations.
Substitution: The boron atom can be substituted with other functional groups through reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.
Reduction: this compound itself can be used as a reducing agent.
Substitution: Electrophiles such as halogens or other reactive species can be used to substitute the boron atom.
Major Products:
Oxidation: Boronic acids or boronate esters.
Reduction: Reduced organic compounds.
Substitution: Various substituted organoboron compounds.
Scientific Research Applications
Diethyl(1-phenylethyl)borane has several applications in scientific research:
Biology: Organoboron compounds, including this compound, are explored for their potential use in drug delivery systems and as enzyme inhibitors.
Medicine: Research is ongoing to investigate the potential therapeutic applications of organoboron compounds in treating various diseases.
Mechanism of Action
The mechanism of action of Diethyl(1-phenylethyl)borane involves its ability to act as a Lewis acid, accepting electron pairs from nucleophiles. This property allows it to participate in various chemical reactions, such as hydroboration, where it adds to alkenes to form organoboron compounds. The boron atom in this compound is electrophilic, making it reactive towards nucleophiles and enabling it to form stable bonds with carbon atoms .
Comparison with Similar Compounds
Triethylborane: Another organoboron compound used in similar applications but with different reactivity due to the presence of three ethyl groups.
Phenylboronic Acid: Used in Suzuki-Miyaura coupling reactions but differs in its structure and reactivity.
Dibutylborane: Similar in its use as a hydroboration reagent but with different alkyl groups attached to the boron atom.
Uniqueness: Diethyl(1-phenylethyl)borane is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to form stable carbon-boron bonds makes it particularly valuable in organic synthesis and industrial applications.
Properties
CAS No. |
62497-97-6 |
---|---|
Molecular Formula |
C12H19B |
Molecular Weight |
174.09 g/mol |
IUPAC Name |
diethyl(1-phenylethyl)borane |
InChI |
InChI=1S/C12H19B/c1-4-13(5-2)11(3)12-9-7-6-8-10-12/h6-11H,4-5H2,1-3H3 |
InChI Key |
RCHHJOQWNRMMLP-UHFFFAOYSA-N |
Canonical SMILES |
B(CC)(CC)C(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.